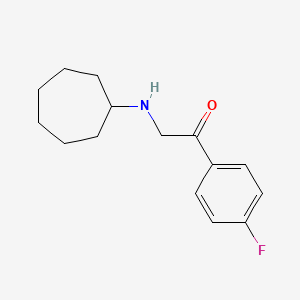
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone
Vue d'ensemble
Description
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone, also known as CFAE, is a compound that has been studied extensively for its potential applications in the field of science. CFAE is an aryl ether, meaning that it consists of a phenyl group, which is connected to an ether group. This compound has a variety of properties that make it a useful tool for scientists, including its ability to easily undergo chemical reactions and its ability to interact with a variety of other compounds. Additionally, CFAE has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Photochemistry and Crystal Structure
- The photochemistry and crystal structure of similar molecules, including 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone, have been studied, revealing insights into their conformation and stability in various states (Fu et al., 1998).
Enantioselective Synthesis
- Research has explored the synthesis of similar compounds, such as (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacological agents. This research demonstrates the role of substituents in chiral recognition and the possibilities for bioreduction in synthesizing these compounds (ChemChemTech, 2022).
Antimicrobial and Antioxidant Activities
- Novel derivatives of related compounds have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. This suggests potential applications in developing new therapeutic agents (Sarac et al., 2020).
Spectroscopic Properties and Theoretical Studies
- The spectroscopic properties, molecular docking, and theoretical studies of similar compounds reveal details about their molecular structure and potential as anti-neoplastic agents (Mary et al., 2015).
Synthesis and Application in Nonlinear Optics
- The synthesis of compounds like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and their characterization for nonlinear optics applications, showcases the potential in materials science (Jarag et al., 2011).
Biological Activities and Potential Therapeutic Applications
- Various derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and cytotoxic properties, suggesting potential therapeutic applications (Karande & Rathi, 2017).
Propriétés
IUPAC Name |
2-(cycloheptylamino)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-13-9-7-12(8-10-13)15(18)11-17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXWMOBHXFJBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cycloheptylamino)-1-(4-fluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



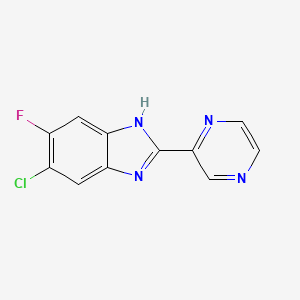
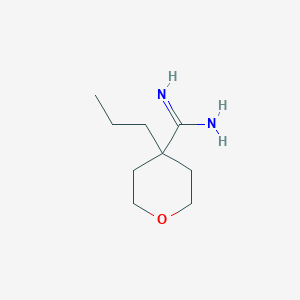
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)
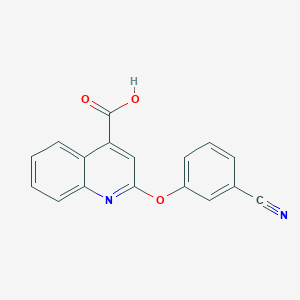
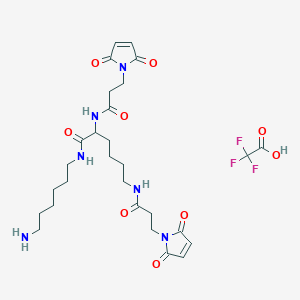
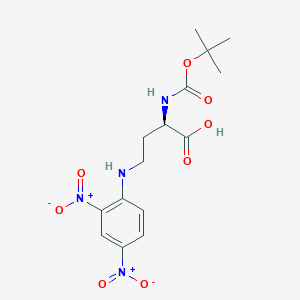
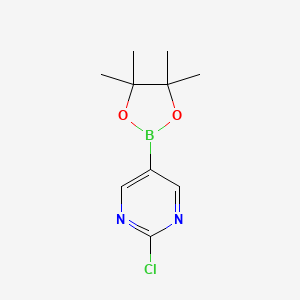
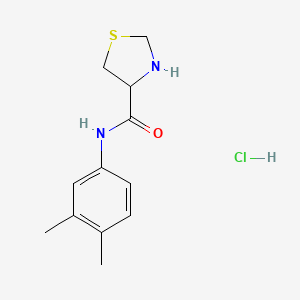
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)
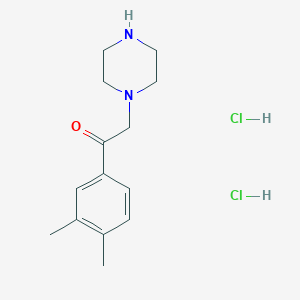
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)
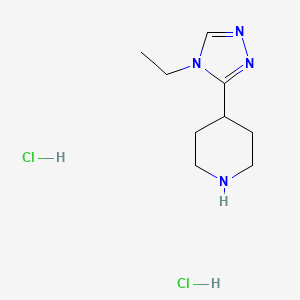
![Methyl 3-amino-2-[(3-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1421940.png)